Talaporfin sodium
Overview
Description
Laserphyrin, also known as talaporfin sodium, is a photosensitizing agent used in photodynamic therapy (PDT). It is a second-generation photosensitizer that is activated by light to produce reactive oxygen species (ROS), which can induce apoptosis or necrosis in targeted cells. Laserphyrin is particularly effective in the treatment of various cancers, including prostate cancer and bile duct cancer .
Mechanism of Action
Target of Action
Talaporfin sodium, also known as Laserphyrin, is a photosensitizer used in photodynamic therapy (PDT). Its primary targets are the cells of various types of cancers . The compound is selectively incorporated into neoplastic tissue and connecting vasculature .
Mode of Action
This compound is activated by light-emitting diodes (LEDs) that are inserted into a tumor . Upon activation, this compound forms an extended high-energy conformational state that generates singlet oxygen . This singlet oxygen is highly reactive and results in free radical-mediated cell death . The process involves a photochemical reaction that converts the oxygen dissolved in tumor cells into highly toxic singlet oxygen, resulting in cellular-level killing effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of singlet oxygen and the subsequent induction of apoptosis . The tissue damage induced by this compound leads to apoptosis in the area close to the light source, whereas vascular effects, such as fibrin thrombus formation, occur in the area slightly distant from the light source .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution in the plasma, interstitial space, and cells . A three-compartment pharmacokinetic model has been constructed to estimate the interstitial concentration of this compound in the myocardium . The rate constants in this model were determined by fitting the measured this compound changes to the calculated concentrations .
Result of Action
The result of this compound’s action is the death of cancer cells. The compound’s interaction with light leads to the generation of singlet oxygen, which causes free radical-mediated cell death . This process effectively kills tissue within the LED’s scope and shuts down the blood supply to the area .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the rate of delivery of the irradiation light into the tumor tissue is an important factor to consider when performing PDT . It is necessary to set irradiation conditions that achieve an optimal balance between cytotoxic and vascular effects . Furthermore, the effectiveness of PDT is also influenced by the extent of resection by craniotomy and postoperative radiation therapy and chemotherapy .
Biochemical Analysis
Biochemical Properties
Talaporfin sodium interacts with various biomolecules during its action. It is activated from its ground state into an excited singlet state, which generates reactive oxygen species (ROS) . The generation of ROS is a crucial part of the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . It also induces the release and/or expression of damage-associated molecular patterns (DAMPs), activating innate immunity .
Molecular Mechanism
The mechanism of action of this compound involves a photochemical reaction. Upon light absorption, this compound transforms from its ground state to an excited single state, producing ROS . These ROS cause cellular damage, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . This process is essential for the uptake of this compound and involves the activation of K-Ras as a regulatory mechanism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A kinetic study of this compound demonstrated that a dose of 10 mg/kg and 90 min after administration was appropriate for interstitial photodynamic therapy (i-PDT) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through endocytosis . It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes .
Subcellular Localization
This compound is localized in early endosomes and lysosomes within the cell . This subcellular localization is crucial for its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Laserphyrin is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthesis typically involves the following steps:
Formation of Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then metalated with a suitable metal ion, such as zinc or magnesium, to form a metalloporphyrin complex.
Functionalization: The metalloporphyrin complex is further functionalized with various substituents to enhance its photophysical properties and solubility.
Conversion to Sodium Salt: The final step involves the conversion of the functionalized metalloporphyrin to its sodium salt form, resulting in the formation of talaporfin sodium.
Industrial Production Methods
Industrial production of Laserphyrin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed.
Purification: The synthesized product is purified using techniques such as chromatography and recrystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Laserphyrin undergoes several types of chemical reactions, including:
Photochemical Reactions: Upon exposure to light, Laserphyrin is activated to produce reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.
Oxidation: The ROS generated can oxidize cellular components, leading to cell damage and death.
Reduction: In the presence of reducing agents, Laserphyrin can undergo reduction reactions, altering its photophysical properties
Common Reagents and Conditions
Light Source: A laser with a wavelength of 664 nm is commonly used to activate Laserphyrin.
Oxygen: The presence of oxygen is crucial for the generation of ROS.
Solvents: Aqueous solutions or organic solvents such as dimethyl sulfoxide (DMSO) are used to dissolve Laserphyrin
Major Products Formed
The primary products formed from the reactions of Laserphyrin include singlet oxygen, hydroxyl radicals, and other ROS, which are responsible for inducing cell death through oxidative stress .
Scientific Research Applications
Laserphyrin has a wide range of scientific research applications, including:
Cancer Treatment: Laserphyrin is extensively used in photodynamic therapy for the treatment of various cancers, including prostate cancer, bile duct cancer, and skin cancer.
Antimicrobial Therapy: It is also explored for its potential in treating microbial infections by inducing oxidative damage to microbial cells.
Biomedical Imaging: Laserphyrin is used as a fluorescent probe in biomedical imaging to visualize and track biological processes.
Drug Delivery: Research is ongoing to develop Laserphyrin-based drug delivery systems for targeted therapy
Comparison with Similar Compounds
Laserphyrin is compared with other photosensitizers such as:
Photofrin: The first clinically approved photosensitizer, Photofrin has a longer activation wavelength and lower ROS generation efficiency compared to Laserphyrin.
Verteporfin: Verteporfin is another second-generation photosensitizer with similar applications but different absorption characteristics.
Temoporfin: Temoporfin has a higher absorption wavelength and is used for deeper tissue penetration
Laserphyrin stands out due to its specific activation wavelength, high ROS generation efficiency, and effectiveness in treating various cancers .
Properties
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |
Record name | LS11 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
220201-34-3, 220680-62-6 | |
Record name | Talaporfin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talaporfin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAPORFIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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